Methyl 10-methylundecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

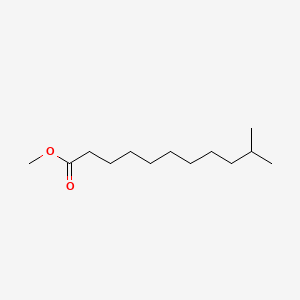

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 10-methylundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVCTJYIICVJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339162 | |

| Record name | Methyl 10-methylundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-56-6 | |

| Record name | Methyl 10-methylundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 10-Methylundecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 10-methylundecanoate, a saturated fatty acid ester with potential applications in various fields of chemical and pharmaceutical research. This document outlines plausible synthetic pathways, provides detailed experimental protocols, and presents quantitative data where available. The synthesis is primarily discussed as a two-stage process: the formation of the precursor, 10-methylundecanoic acid, followed by its esterification. Methodologies such as hydroformylation followed by hydrogenation, and Fischer esterification are detailed. This guide is intended to be a valuable resource for chemists and researchers involved in the synthesis of novel organic compounds.

Introduction

This compound (CAS 5129-56-6) is a branched-chain fatty acid methyl ester.[1] The synthesis of such branched-chain fatty acids and their esters is of interest for their unique physical and biological properties, which can differ significantly from their linear counterparts. This guide details the chemical synthesis of this compound, focusing on practical and accessible laboratory methods.

Synthesis Pathways

The synthesis of this compound can be logically approached in two main stages:

-

Stage 1: Synthesis of 10-Methylundecanoic Acid. This is the key step involving the formation of the carbon skeleton.

-

Stage 2: Esterification of 10-Methylundecanoic Acid. A standard esterification reaction to yield the final product.

A plausible and efficient route for the synthesis of the precursor acid involves the hydroformylation of a readily available starting material, methyl 10-undecenoate, followed by hydrogenation of the resulting aldehyde to the saturated branched-chain ester.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 10-Methylundecanoic Acid via Hydroformylation and Hydrogenation

This process begins with the hydroformylation of methyl 10-undecenoate to produce methyl 11-oxoundecanoate, which is then hydrogenated to this compound. Saponification can then yield the desired carboxylic acid.

3.1.1. Step 1: Hydroformylation of Methyl 10-undecenoate

Hydroformylation introduces a formyl group (-CHO) across the terminal double bond of methyl 10-undecenoate.[2][3][4]

-

Materials and Reagents:

-

Methyl 10-undecenoate

-

Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)

-

Phosphine (B1218219) ligand (e.g., SulfoXantphos)

-

Solvent (e.g., 1-butanol/water biphasic system)

-

Syngas (CO/H₂, typically 1:1 ratio)

-

-

Reaction Setup:

-

In a high-pressure reactor, charge the rhodium catalyst and the phosphine ligand.

-

Add the solvent system (e.g., a 1:1 weight ratio of water to 1-butanol).

-

Add methyl 10-undecenoate.

-

Seal the reactor and purge with nitrogen, followed by syngas.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).

-

Heat the mixture to the reaction temperature (e.g., 140°C) with vigorous stirring.

-

-

Work-up:

-

After the reaction is complete, cool the reactor to room temperature and vent the excess gas.

-

The biphasic system allows for the separation of the aqueous catalyst phase from the organic product phase.

-

The organic phase, containing methyl 11-oxoundecanoate, is separated for the next step.

-

3.1.2. Step 2: Hydrogenation of Methyl 11-oxoundecanoate

The aldehyde intermediate is then hydrogenated to the corresponding saturated branched-chain ester.

-

Materials and Reagents:

-

Methyl 11-oxoundecanoate (from the previous step)

-

Hydrogenation catalyst (e.g., Palladium on carbon, 5% Pd/C)

-

Solvent (e.g., ethanol (B145695) or ethyl acetate)

-

Hydrogen gas

-

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve the crude methyl 11-oxoundecanoate in a suitable solvent.

-

Add the Pd/C catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to a suitable pressure (e.g., 3-5 bar).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

-

Work-up:

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

3.1.3. Step 3: Saponification to 10-Methylundecanoic Acid

The resulting ester is hydrolyzed to the carboxylic acid.

-

Materials and Reagents:

-

Crude this compound

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/water mixture

-

Hydrochloric acid (HCl), concentrated

-

-

Reaction Setup:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add a stoichiometric excess of KOH or NaOH.

-

Reflux the mixture for 2-4 hours.

-

-

Work-up:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl until a pH of 1-2 is reached, leading to the precipitation of the carboxylic acid.

-

Extract the carboxylic acid with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 10-methylundecanoic acid.

-

References

"Methyl 10-methylundecanoate" IUPAC name

An In-depth Technical Guide to Methyl 10-methylundecanoate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Identity and Properties

This compound is a fatty acid methyl ester. Its IUPAC name is this compound.[1] It is a derivative of undecanoic acid, a saturated fatty acid.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C13H26O2 | PubChem[1] |

| Molecular Weight | 214.34 g/mol | PubChem[1] |

| XLogP3 | 5.5 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 1469.3, 1472.4 | NIST Mass Spectrometry Data Center[1] |

| CAS Number | 5129-56-6 | EPA DSSTox[1] |

Synthesis of this compound

A common and efficient method for the synthesis of methyl undecanoate is through the Fischer esterification of undecanoic acid.[2] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol: Fischer Esterification

Materials and Reagents:

-

Undecanoic Acid (≥98%)

-

Methanol (Anhydrous, ≥99.8%)

-

Sulfuric Acid (Concentrated, 95-98%)

-

Diethyl Ether (ACS Grade)

-

Saturated Aqueous Sodium Bicarbonate Solution

-

Brine (Saturated Aqueous Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine undecanoic acid and anhydrous methanol. A typical molar ratio of methanol to undecanoic acid is 10:1 to drive the reaction towards the product.[2]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.[2]

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

-

Isolation: Filter to remove the drying agent and evaporate the solvent to yield the crude methyl undecanoate.[2]

-

Purification (Optional): The product can be further purified by vacuum distillation or column chromatography if required.[2]

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters.[3] It provides both separation and structural information.

Experimental Protocol:

-

Sample Preparation: Prepare a standard solution of methyl undecanoate in a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).[3]

-

GC Conditions: [3]

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), then ramp to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.

-

-

MS Conditions: [3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Scan Range: m/z 40-300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of organic molecules.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl undecanoate in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

-

¹H NMR Data Acquisition: [3]

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

-

Data Processing: Process the acquired data with Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift to the TMS signal at 0.00 ppm.[3]

Biological Activity

While specific biological activity data for this compound is limited, related fatty acid methyl esters and undecanoic acid have demonstrated a range of biological effects, including antimicrobial, antifungal, insecticidal, anti-inflammatory, and cytotoxic properties.[4] For instance, some fatty acid methyl esters have shown antioxidant and anticancer effects.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the antimicrobial activity of a compound.[4]

Objective: To determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.[4]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

-

Incubation: Inoculate the wells with the microbial suspension and incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

An In-depth Technical Guide to Methyl 10-methylundecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to Methyl 10-methylundecanoate, a fatty acid methyl ester of interest in various scientific domains.

Core Physicochemical Data

This compound is a saturated fatty acid methyl ester. Its fundamental molecular properties are summarized below.

Molecular Identity and Weight

The molecular formula for this compound is C13H26O2.[1][2][3] Its molecular weight is a critical parameter for a wide range of experimental and analytical procedures. The exact molecular weight has been determined to be approximately 214.34 g/mol .[1][2]

A detailed breakdown of the molecular weight calculation is provided in the table below, based on the standard atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 26 | 1.008 | 26.208 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 214.349 |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through established organic chemistry techniques. The following sections detail generalized experimental protocols applicable to this compound.

Synthesis via Fischer Esterification

A common and effective method for the synthesis of fatty acid methyl esters like this compound is through Fischer esterification of the corresponding carboxylic acid (10-methylundecanoic acid) with methanol (B129727) in the presence of an acid catalyst.

Materials and Reagents:

-

10-methylundecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10-methylundecanoic acid in an excess of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter to remove the drying agent and evaporate the solvent to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 series GC with a 5973N MS detector).[4]

-

A low-polarity capillary column is typically used for separation.[4]

Sample Preparation:

-

The synthesized methyl ester is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or diethyl ether).

GC-MS Conditions (General):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of around 80°C, followed by a ramp up to 300-350°C. The specific ramp rate can be optimized to achieve the best separation.[4]

-

MS Detector: Operated in electron ionization (EI) mode.[4]

-

Mass Range: Scanned from m/z 50 to 500.

The resulting mass spectrum can be compared with reference spectra in databases for confirmation of the compound's identity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5]

Sample Preparation:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Signals for this compound:

-

A singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃).[5][6]

-

A triplet around 2.30 ppm for the methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-).[5][7]

-

A multiplet around 1.56-1.68 ppm for the methylene protons beta to the carbonyl group.[5][6]

-

A broad signal between 1.22-1.42 ppm for the other methylene protons in the long alkyl chain.[5][6]

-

A signal for the methine proton of the isobutyl group (-CH(CH₃)₂).

-

Signals for the terminal methyl protons, including a triplet for a straight-chain terminus and a doublet for the isobutyl group.[7]

Visualized Workflows

The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

The Natural Occurrence of Methyl 10-methylundecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate is a branched-chain fatty acid methyl ester (FAME) with the chemical formula C₁₃H₂₆O₂. While the natural occurrence of straight-chain fatty acids is well-documented, branched-chain fatty acids represent a more specialized class of lipids. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its identification and quantification, and an exploration of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Natural Occurrence

The primary documented natural source of this compound is the plant species Urena lobata, commonly known as Caesarweed or Congo jute.[1] Phytochemical analysis of the methanol (B129727) leaf extract of Urena lobata has confirmed the presence of this compound.

While Urena lobata is the only species in which this compound has been explicitly identified, the broader class of branched-chain fatty acids is found in various natural sources. These include:

-

Dairy Products: Milk, cheese, yogurt, and butter are significant dietary sources of branched-chain fatty acids, which are produced by rumen bacteria.[2]

-

Ruminant Meats: Beef and other meats from ruminant animals contain branched-chain fatty acids.[2]

-

Fermented Foods: Certain fermented products like nattō (fermented soybeans) and sauerkraut (fermented cabbage) can also contain these compounds.[2]

The presence of this compound in other natural sources has not been extensively reported, highlighting an area for future research.

Quantitative Data

To date, quantitative analysis of this compound has been reported in the methanol leaf extract of Urena lobata. The compound was identified as a minor component of the fatty acid methyl ester fraction.

| Natural Source | Plant Part | Extraction Solvent | Compound Name | Retention Time (min) | Relative Abundance (%) | Molecular Formula | Molecular Weight ( g/mol ) |

| Urena lobata | Leaves | Methanol | Undecanoic acid, 10-methyl-, methyl ester | 21.08 | 0.42 | C₁₃H₂₆O₂ | 214 |

Biosynthesis of Branched-Chain Fatty Acids in Plants

The biosynthesis of branched-chain fatty acids in plants is a fascinating process that diverges from the well-understood fatty acid synthase (FAS) pathway for straight-chain fatty acids. Evidence suggests that the carbon skeletons for iso- and anteiso-branched fatty acids are derived from the metabolism and catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3][4]

The proposed pathway involves the following key steps:

-

Deamination of BCAAs: Branched-chain amino acids are converted to their corresponding α-keto acids.

-

Decarboxylation and Elongation: The α-keto acids undergo decarboxylation and are then elongated, likely through a series of reactions that are independent of the typical FAS complex.[3][4] This elongation process adds two-carbon units to the branched-chain starter unit.

-

Esterification: The resulting branched-chain fatty acid is then esterified with methanol to form the corresponding methyl ester, such as this compound.

This biosynthetic route indicates a significant interplay between amino acid and fatty acid metabolism in the production of these specialized lipids in plants.[3]

Experimental Protocols

The following sections detail the methodologies for the extraction, identification, and quantification of this compound from plant materials, based on established protocols for fatty acid methyl ester analysis.

Extraction of Fatty Acid Methyl Esters from Urena lobata Leaves

This protocol describes a general method for the extraction and transesterification of fatty acids from plant leaves to their corresponding methyl esters.

1. Sample Preparation:

-

Collect fresh leaves of Urena lobata.

-

Wash the leaves thoroughly with distilled water to remove any surface contaminants.

-

Air-dry or freeze-dry the leaves to a constant weight.

-

Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction and Transesterification:

-

Weigh approximately 10 g of the powdered leaf material into a round-bottom flask.

-

Add 100 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol to the flask.

-

Reflux the mixture for 2-3 hours at 60-70°C.

-

After cooling, filter the extract to remove the plant debris.

-

To the filtrate, add 1% sulfuric acid in methanol (v/v) and reflux for another 2 hours to facilitate the transesterification of fatty acids to their methyl esters.

-

After cooling, transfer the mixture to a separatory funnel.

-

Add 50 mL of n-hexane and 50 mL of distilled water and shake vigorously.

-

Allow the layers to separate and collect the upper n-hexane layer containing the fatty acid methyl esters.

-

Wash the hexane (B92381) layer with distilled water (2 x 50 mL).

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

The resulting residue contains the fatty acid methyl ester fraction, which can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical method of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.

Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions (based on the analysis of Urena lobata extract):

-

Column: HP-5MS (30 m length x 250 µm internal diameter x 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 5°C/minute.

-

Hold at 240°C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint for the compound.

-

Quantification: For quantitative analysis, a calibration curve is constructed using different concentrations of a certified reference standard of this compound. The peak area of the compound in the sample is then used to determine its concentration based on the calibration curve. An internal standard, such as methyl nonadecanoate, can be used to improve the accuracy and precision of the quantification.

Conclusion

This technical guide has synthesized the current knowledge on the natural occurrence of this compound, with a confirmed presence in Urena lobata. The provided experimental protocols offer a robust framework for the isolation, identification, and quantification of this branched-chain fatty acid methyl ester from plant sources. The elucidation of its biosynthetic pathway via branched-chain amino acid metabolism opens new avenues for research into the metabolic engineering of plants for the production of specialized lipids. Further investigation into other potential natural sources and the biological activities of this compound is warranted to fully understand its role in nature and its potential applications.

References

An In-depth Technical Guide to the Biosynthetic Precursors of Methyl 10-Methylundecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic precursors and pathways leading to the formation of methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester. This document synthesizes current scientific understanding, presenting detailed information on the origin of its carbon skeleton and the subsequent enzymatic modifications.

Executive Summary

This compound is a saturated branched-chain fatty acid methyl ester. Its biosynthesis originates from primary metabolic building blocks, specifically the amino acid L-leucine and the fundamental two-carbon unit, acetyl-CoA. The carbon backbone is assembled through a process analogous to fatty acid or polyketide synthesis, utilizing a leucine-derived starter unit and acetate-derived extender units. The final step in its formation is the methylation of the carboxylic acid group, a reaction dependent on S-adenosylmethionine. This guide will elaborate on the precursor molecules, the proposed biosynthetic pathway, and the experimental methodologies used to investigate such pathways.

Biosynthetic Precursors

The biosynthesis of the 10-methylundecanoic acid backbone is initiated by a branched-chain starter unit derived from the amino acid L-leucine. This is followed by sequential additions of two-carbon units derived from acetyl-CoA.

Starter Unit: Leucine Catabolism

The initial five-carbon branched structure of this compound is derived from L-leucine. Through a series of enzymatic reactions, L-leucine is converted into isovaleryl-CoA, which serves as the primer for the subsequent elongation steps. The conversion process involves:

-

Transamination: The amino group of L-leucine is removed by a branched-chain amino acid aminotransferase to yield α-ketoisocaproate.

-

Oxidative Decarboxylation: The α-ketoisocaproate is then decarboxylated by a branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA.[1]

Extender Units: Acetyl-CoA Carboxylation

The linear portion of the fatty acid chain is constructed by the iterative addition of two-carbon units. These units are supplied in the form of malonyl-CoA, which is synthesized from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase. For the synthesis of 10-methylundecanoic acid, three molecules of malonyl-CoA are required.

Methyl Group Donor for Esterification

The final step in the formation of this compound is the esterification of the carboxyl group of 10-methylundecanoic acid. In biological systems, this is typically carried out by an O-methyltransferase enzyme that utilizes S-adenosylmethionine (SAM) as the methyl donor.[2]

Proposed Biosynthetic Pathway

While the specific enzyme system responsible for the synthesis of 10-methylundecanoate has not been fully characterized in a single organism, the pathway can be inferred from the well-established principles of branched-chain fatty acid synthesis and polyketide synthesis. The process is likely carried out by a Type I or Type II fatty acid synthase (FAS) or a polyketide synthase (PKS) complex.

The proposed pathway involves the following key stages:

-

Priming: The biosynthesis is initiated by the loading of the isovaleryl-CoA starter unit onto the synthase complex.

-

Elongation Cycles: Three successive rounds of elongation occur, with each cycle involving the condensation of a malonyl-CoA-derived extender unit. Each cycle consists of a series of reactions: condensation, reduction, dehydration, and a second reduction to form a saturated acyl chain.

-

Termination and Esterification: Following the final elongation cycle, the completed 10-methylundecanoic acid is released from the enzyme complex. Subsequently, a S-adenosylmethionine-dependent fatty acid O-methyltransferase catalyzes the transfer of a methyl group to the carboxyl group of 10-methylundecanoic acid, yielding the final product, this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthetic yield of this compound from its precursors in any given biological system. General quantitative analysis of branched-chain fatty acids is typically performed using gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters (FAMEs).

Table 1: General Quantitative Parameters for Branched-Chain Fatty Acid Analysis

| Parameter | Typical Value/Range | Method of Determination |

| Limit of Detection (LOD) | 0.5 - 10 ng/mL | GC-MS |

| Limit of Quantification (LOQ) | 1 - 30 µg/L | GC-MS/MS (MRM)[3] |

| Recovery Rates | 55.7% - 97.9% | Spiked Sample Analysis by GC-MS[4] |

| Intra-batch Coefficient of Variation (CV) | < 5% | Replicate analysis by LC-MS/MS |

Experimental Protocols

Precursor Feeding Studies with Labeled Substrates

This protocol outlines a general approach for tracing the incorporation of precursors into the final product.

Objective: To verify the incorporation of L-leucine and acetate (B1210297) into the structure of 10-methylundecanoate.

Materials:

-

Bacterial or fungal strain capable of producing branched-chain fatty acids.

-

Growth medium.

-

13C or 14C labeled L-leucine.

-

13C or 14C labeled sodium acetate.

-

Solvents for extraction (e.g., hexane, chloroform, methanol).

-

Internal standard (e.g., methyl heptadecanoate).

-

Derivatization agent (e.g., BF3-methanol or anhydrous HCl in methanol).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Cultivation: Grow the microorganism in a suitable liquid medium to a specific growth phase (e.g., mid-logarithmic or stationary phase).

-

Precursor Addition: Add the labeled precursor (e.g., [U-13C]-L-leucine or [1,2-13C]-sodium acetate) to the culture.

-

Incubation: Continue the incubation for a period sufficient to allow for the uptake and metabolism of the precursor.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Lipid Extraction: Extract the total lipids from the cell pellet using a suitable solvent system (e.g., Bligh-Dyer method).

-

Saponification and Methylation: Saponify the lipid extract to release the free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify this compound and determine the incorporation of the isotopic label by observing the mass shift in the mass spectrum.

-

Quantification: Quantify the amount of labeled product relative to the internal standard.

In Vitro Enzyme Assays

To identify and characterize the specific enzymes involved, in vitro assays with purified enzymes and radiolabeled substrates can be performed. This would involve the expression and purification of candidate synthase and methyltransferase enzymes.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Precursor Feeding Study

Caption: Experimental workflow for a precursor feeding study.

Conclusion

The biosynthesis of this compound is a fascinating example of how primary metabolites are channeled into the production of specialized molecules. The core precursors are unequivocally identified as L-leucine and acetyl-CoA, with S-adenosylmethionine playing a crucial role in the final modification. While the general pathway is understood, further research is required to identify and characterize the specific fatty acid synthase or polyketide synthase system responsible for its assembly in various organisms. Elucidating these enzymatic details will not only enhance our fundamental understanding of microbial metabolism but could also open avenues for the biotechnological production of this and other valuable branched-chain fatty acid derivatives.

References

A Technical Guide to the Structural Isomers of Methyl 10-methylundecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of methyl 10-methylundecanoate, a saturated branched-chain fatty acid methyl ester (FAME). The document details the classification of its isomers, synthetic methodologies, and analytical techniques for characterization, with a focus on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative data from the literature is compiled for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to support researchers in the synthesis and identification of these compounds, which are relevant in fields ranging from chemical synthesis to the study of biological lipids.

Introduction

This compound (CAS: 5129-56-6) is the methyl ester of 10-methylundecanoic acid.[1] As a branched-chain fatty acid methyl ester, it belongs to a class of compounds that are of significant interest due to their roles in biological systems and their applications as chemical intermediates. Branched-chain fatty acids are important components of cell membranes in certain bacteria and have been identified in various natural sources.[2] Their methyl esters (FAMEs) are often more volatile and amenable to analysis, making them crucial derivatives for study.[3]

The structural isomers of this compound, which share the same molecular formula (C₁₃H₂₆O₂), exhibit distinct physicochemical properties and biological activities based on the location of the methyl branch or the arrangement of the carbon skeleton. A thorough understanding of these isomers is critical for researchers in drug development, metabolomics, and material science.

Classification of Structural Isomers

The structural isomers of this compound can be broadly categorized. The most common and closely related are the positional isomers, where the methyl branch is located at different positions along the undecanoate backbone. Other categories include isomers of the carbon chain and isomers of the ester group.

Figure 1: Classification of structural isomers of this compound.

Synthesis and Characterization

The synthesis of specific positional isomers of methylundecanoate typically involves a multi-step process, often starting with a malonic ester synthesis to construct the branched carboxylic acid, followed by esterification.

Experimental Protocols

Protocol: Synthesis of a Methyl-Branched Undecanoic Acid via Malonic Ester Synthesis (Representative)

This protocol outlines a general procedure for synthesizing a methyl-branched carboxylic acid, which can then be esterified. This example is for 2-methylundecanoic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Methyl iodide (CH₃I)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (B129727) (anhydrous)

Procedure:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise at room temperature to form the enolate.[4]

-

First Alkylation: Add 1-bromononane (1.0 eq) to the reaction mixture and reflux for 2-4 hours until the reaction is complete (monitored by TLC). This forms diethyl nonylmalonate.

-

Second Alkylation: Cool the mixture, and add a second equivalent of sodium ethoxide, followed by methyl iodide (1.0 eq). Reflux the mixture for another 2-4 hours to yield diethyl methylnonylmalonate.

-

Saponification and Decarboxylation: Add an excess of aqueous potassium hydroxide solution and reflux for 4-6 hours to hydrolyze the diester to the corresponding dicarboxylic acid salt. Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2. Heat the mixture to reflux for several hours to effect decarboxylation, yielding 2-methylundecanoic acid.[3]

-

Work-up: Cool the mixture and extract the carboxylic acid with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Esterification (Fischer Esterification): Dissolve the crude 2-methylundecanoic acid in an excess of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2% v/v) and reflux the mixture for 2-6 hours.[5]

-

Purification: After cooling, remove the excess methanol via rotary evaporation. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield methyl 2-methylundecanoate. The product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization

The identification and differentiation of methyl methylundecanoate isomers rely heavily on chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is the primary method for separating these closely related isomers.[3] The retention time, often expressed as the Kovats Retention Index (RI), is a key identifier. Electron Ionization (EI) mass spectra of FAMEs are characterized by a prominent McLafferty rearrangement ion at m/z 74. The position of the methyl branch influences the fragmentation pattern, creating diagnostic ions that can help pinpoint the branch location, although spectra can be very similar.[6] For instance, an α-methyl branch (at C-2) often leads to a characteristic fragment at m/z 88.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for identifying the position of the methyl branch. The chemical shifts of the carbons at and adjacent to the branch point (α, β, and γ effects) are diagnostic.[8] ¹H NMR can also provide clues, as the protons on the methyl branch and the adjacent methine proton will have characteristic chemical shifts and splitting patterns.

Quantitative Data

Compiling a complete set of experimentally determined physicochemical properties for all positional isomers of methyl methylundecanoate is challenging due to a lack of consolidated data in the literature. The following tables summarize available data for the parent compound and related isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₂ | [1] |

| Molecular Weight | 214.34 g/mol | [1] |

| CAS Number | 5129-56-6 | [1] |

| Kovats Retention Index | 1469.3 - 1472.4 (Standard non-polar) | [2] |

Table 2: Characteristic GC-MS Data for Methyl-Branched FAMEs

| Isomer Position | Characteristic Mass Fragment(s) (m/z) | Notes |

| Unbranched | 74 (base peak), 87, 143 | McLafferty rearrangement is dominant. |

| 2-methyl (α-branch) | 88, 101 | Fragment at m/z 88 is highly indicative of an α-methyl group.[7] |

| 3-methyl (β-branch) | 74, 87, 115 | The ion at m/z 115 can be more prominent compared to unbranched isomers. |

| iso- (penultimate C) | [M-43]⁺ | Cleavage alpha to the isopropyl group. |

| anteiso- (antepenultimate C) | [M-29]⁺, [M-57]⁺ | Cleavage on either side of the sec-butyl group. |

Note: This table provides general fragmentation patterns. Actual spectra can be complex and require careful interpretation.

Table 3: Representative ¹³C NMR Chemical Shifts for Branched Alkanoates

| Carbon Position | Typical Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | 170 - 175 |

| -OCH₃ (Ester Methyl) | ~51 |

| -CH₂- adjacent to C=O (C2) | ~34 |

| -CH- with methyl branch | 25 - 40 |

| Methyl branch (-CH₃) | 10 - 25 |

| Terminal methyls | ~14 |

| Backbone methylenes (-CH₂-) | 20 - 35 |

Note: Chemical shifts are approximate and can vary based on the specific isomer and solvent.[9][10]

Experimental and Logical Workflows

Visualizing the workflow from synthesis to final characterization is essential for planning and execution in a research setting.

Figure 2: General experimental workflow for synthesis and characterization.

Biological Activity and Applications

Branched-chain fatty acids and their esters exhibit a range of biological activities and have diverse applications.

-

Biological Significance: Monomethyl branched-chain fatty acids are essential for the development and survival of certain organisms, such as the nematode C. elegans, particularly under metabolic stress.[9][11] They play a role in maintaining membrane fluidity and are involved in nutrient sensing pathways.[11]

-

Antimicrobial Properties: Various fatty acid methyl esters have demonstrated antibacterial and antifungal activities, suggesting their potential as leads for new antimicrobial agents.

-

Drug Development: The unique physicochemical properties imparted by methyl branching can be exploited in drug design to modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

-

Chemical Industry: These esters are used as intermediates, plasticizers, and fragrance components.

Conclusion

The structural isomers of this compound represent a complex but important group of molecules for chemical and biological research. While the synthesis of specific isomers is achievable through established organic chemistry methodologies, their separation and unambiguous identification require sophisticated analytical techniques, primarily high-resolution gas chromatography coupled with mass spectrometry. This guide has consolidated the available data and provided representative protocols and workflows to aid researchers. Further studies are warranted to fully characterize the complete series of positional isomers and to explore their potential applications in drug development and other scientific fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor - Google Patents [patents.google.com]

- 6. ntweb.deltastate.edu [ntweb.deltastate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Spectroscopic Data of Methyl 10-Methylundecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for Methyl 10-methylundecanoate (CAS No: 5129-56-6).[1][2] The information presented herein is essential for the identification, characterization, and quality control of this long-chain fatty acid methyl ester in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragment Ion |

| 214 | 5.0 | [M]⁺ (Molecular Ion) |

| 185 | 15.0 | [M - OCH₃]⁺ |

| 143 | 20.0 | [M - C₅H₁₁]⁺ |

| 87 | 51.7 | [CH₃OC(O)(CH₂)₂]⁺ |

| 74 | 100.0 | [CH₃OC(O)H₂]⁺ (McLafferty rearrangement) |

| 57 | 19.1 | [C₄H₉]⁺ |

| 55 | 23.3 | [C₄H₇]⁺ |

| 43 | 30.0 | [C₃H₇]⁺ |

| 41 | 25.0 | [C₃H₅]⁺ |

Data sourced from PubChem CID 554144.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. The following are predicted ¹H and ¹³C NMR spectral data for this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.67 | s | 3H | -O-CH ₃ |

| 2.30 | t | 2H | -CH ₂-COO- |

| 1.63 | p | 2H | -CH ₂-CH₂-COO- |

| 1.51 | m | 1H | -CH (CH₃)₂ |

| 1.25 | m | 12H | -(CH ₂)₆- |

| 0.86 | d | 6H | -CH(CH ₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 174.4 | C =O |

| 51.4 | -O-C H₃ |

| 39.1 | -C H(CH₃)₂ |

| 34.1 | -C H₂-COO- |

| 29.7 | -(C H₂)ₙ- |

| 29.5 | -(C H₂)ₙ- |

| 29.3 | -(C H₂)ₙ- |

| 29.1 | -(C H₂)ₙ- |

| 27.2 | -C H₂-CH(CH₃)₂ |

| 24.9 | -CH₂-C H₂-COO- |

| 22.7 | -CH(C H₃)₂ |

Note: Predicted NMR data is based on standard chemical shift values for similar fatty acid methyl esters.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group and the hydrocarbon chain.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2955-2850 | Strong | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1740 | Strong | C=O stretch | Ester |

| 1465 | Medium | C-H bend | Alkane (CH₂) |

| 1385 | Medium | C-H bend | Alkane (CH₃) |

| 1240-1170 | Strong | C-O stretch | Ester |

Note: Predicted IR data is based on characteristic absorption frequencies for fatty acid methyl esters.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and determine its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: An Agilent 5975C GC/MS system or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 35-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: Perform a background scan of the empty sample holder or clean ATR crystal. Collect the sample spectrum and present it in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Biological Potential of Methyl 10-methylundecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester, has emerged as a molecule of interest within the scientific community due to its identification in various biologically active natural extracts. While research on the pure compound is still in its nascent stages, computational studies and analyses of these extracts suggest a potential for significant therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, focusing on its predicted anti-cancer and anti-inflammatory properties. This document summarizes the available data, details relevant experimental methodologies, and visualizes the hypothesized mechanisms of action.

Predicted Biological Activities and Mechanisms of Action

The primary body of evidence for the biological activity of this compound stems from computational molecular docking studies. These in silico analyses have highlighted its potential to interact with key enzymes involved in cancer and inflammation: Histone Deacetylase (HDAC) and Cyclooxygenase-2 (COX-2).

Anti-Cancer Activity: Histone Deacetylase (HDAC) Inhibition

Computational models predict that this compound can bind to the active site of histone deacetylase[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Molecular docking studies suggest that this compound may act as an HDAC inhibitor, although it is predicted to be less potent than other compounds like heptadecanoic acid[2].

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

In silico studies have also indicated that this compound has the potential to block the activity of Cyclooxygenase-2 (COX-2)[2]. COX-2 is an enzyme that is often upregulated at sites of inflammation and in various cancers, where it catalyzes the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound could potentially exert anti-inflammatory effects.

Quantitative Data from Computational and Preliminary Studies

The available quantitative data for this compound is limited and primarily derived from computational predictions and analyses of complex mixtures. It is crucial to note that the following data does not represent experimentally verified activities of the pure compound.

| Parameter | Target/Assay | Value | Source Context |

| Molecular Docking Score | Histone Deacetylase (HDAC) | -5.4 | Computational prediction of binding affinity.[2] |

| Predicted Activity | Cyclooxygenase-2 (COX-2) | Predicted to block activity | Based on in silico molecular docking.[2] |

| IC50 of Containing Extract | Leishmania major | 0.56 mg/mL | Anti-leishmanial activity of an oil extract containing this compound.[1] |

| Minimum Inhibitory Concentration (MIC) of Containing Extract | Staphylococcus aureus, Escherichia coli | 5000 ppm | Antimicrobial activity of a methanolic plant extract.[3] |

| Minimum Inhibitory Concentration (MIC) of Containing Extract | Candida albicans | 10000 ppm | Antifungal activity of a methanolic plant extract.[3] |

Experimental Methodologies

While specific experimental protocols for the biological evaluation of pure this compound are not yet published, this section outlines the general methodologies employed in the studies where this compound has been identified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Objective: To identify and quantify the chemical components of a natural extract.

Protocol:

-

Sample Preparation: The natural extract (e.g., essential oil, methanolic extract) is vaporized.

-

Gas Chromatography (GC): The vaporized sample is injected into a GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting mass spectrum of each component is compared to a library of known spectra (e.g., NIST and WILEY libraries) for identification. The retention time in the GC also aids in identification.

Molecular Docking

Objective: To predict the binding affinity and mode of interaction between a ligand (this compound) and a target protein (e.g., HDAC, COX-2).

Protocol:

-

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand are obtained from databases (e.g., Protein Data Bank) or modeled. Water molecules and other non-essential molecules are typically removed from the receptor structure.

-

Docking Simulation: A docking software (e.g., AutoDock, SwissDock) is used to explore the possible binding poses of the ligand within the active site of the receptor. The software calculates the binding energy for each pose.

-

Analysis of Results: The pose with the lowest binding energy is generally considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site are analyzed.

General Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

Objective: To assess the antimicrobial activity of a substance.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Agar (B569324) Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.

-

Well Creation and Sample Application: Wells are created in the agar using a sterile borer. A known concentration of the test substance (e.g., plant extract) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

-

Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Predicted Mechanisms and Workflows

To better understand the hypothesized biological activities of this compound and the experimental approaches used to study it, the following diagrams have been generated.

Caption: Predicted HDAC inhibition by this compound.

Caption: Predicted COX-2 inhibition by this compound.

Caption: General workflow for identifying and predicting bioactivity.

Conclusion and Future Directions

This compound is a compound with computationally predicted anti-cancer and anti-inflammatory potential. Its presence in various biologically active natural extracts further supports the need for more in-depth investigation. However, a significant gap exists in the literature regarding the experimental validation of these predicted activities for the pure, isolated compound.

Future research should focus on:

-

Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of pure this compound to enable rigorous biological testing.

-

In Vitro Validation: Performing in vitro assays to confirm its inhibitory activity against HDAC and COX-2 and to determine quantitative metrics such as IC50 values.

-

Cell-Based Assays: Evaluating its anti-proliferative and anti-inflammatory effects in relevant cancer and inflammatory cell line models.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in cells.

-

In Vivo Studies: Assessing its efficacy and safety in animal models of cancer and inflammation.

Addressing these research gaps will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for drug development.

References

The Role of Methyl 10-Methylundecanoate in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-methylundecanoate is a branched-chain fatty acid (BCFA) methyl ester. While research directly on this specific molecule is limited, the broader class of BCFAs is recognized for its significant role in modulating lipid metabolism. This technical guide provides a comprehensive overview of the putative role of this compound by examining the well-established biological activities of BCFAs. This document details their interaction with key regulatory pathways, including Peroxisome Proliferator-Activated Receptor (PPAR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling. Furthermore, this guide presents detailed experimental protocols for investigating the effects of such compounds on lipid metabolism in vitro, and summarizes quantitative analytical techniques.

Introduction to this compound and Branched-Chain Fatty Acids

This compound belongs to the family of monomethyl branched-chain fatty acids. BCFAs are saturated fatty acids characterized by a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon of the acyl chain.[1] These fatty acids are found in various organisms, including bacteria, and are present in the human diet, primarily through dairy products and ruminant meat.[2] BCFAs are increasingly recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3] A significant body of evidence points to their crucial role in regulating lipid and glucose homeostasis.

Core Signaling Pathways in Lipid Metabolism Modulated by BCFAs

The metabolic effects of BCFAs are largely attributed to their ability to interact with and modulate key nuclear receptors and transcription factors that govern lipid metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose metabolism. BCFAs and their derivatives have been identified as potent activators of PPARs, particularly PPARα and PPARγ.[4][5]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[4]

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and insulin (B600854) sensitivity.[6]

The activation of PPARs by BCFAs suggests that this compound could potentially influence fatty acid oxidation and adipocyte differentiation.

Figure 1: Proposed PPAR signaling pathway for this compound.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Signaling

SREBP-1c is a key transcription factor that controls the expression of genes involved in de novo lipogenesis (the synthesis of fatty acids and triglycerides).[7] Insulin is a potent activator of SREBP-1c, promoting fat storage.[8] Studies have shown that certain BCFAs can influence the expression of SREBP-1c and its downstream targets, such as fatty acid synthase (FASN).[2] This suggests that this compound may have the potential to modulate hepatic lipogenesis.

Figure 2: Potential modulation of the SREBP-1c signaling pathway.

Effects on Adipocyte Biology

Adipose tissue is a key player in lipid metabolism, responsible for storing and releasing energy. BCFAs have been shown to influence both the creation of new fat cells (adipogenesis) and the breakdown of stored fat (lipolysis).

Adipogenesis

The differentiation of preadipocytes into mature, lipid-storing adipocytes is a complex process. Studies using the 3T3-L1 preadipocyte cell line, a widely used in vitro model, have demonstrated that BCFAs can modulate the expression of genes involved in adipogenesis.[1]

Lipolysis

Lipolysis is the process by which triglycerides stored in adipocytes are hydrolyzed into free fatty acids and glycerol (B35011), which are then released into the bloodstream to be used as energy by other tissues. This process is tightly regulated by hormones. BCFAs have been shown to inhibit isoproterenol-stimulated lipolysis in adipocytes.

Quantitative Data Summary

| Parameter | Assay Type | Cell Line/System | Compound | Effect | Concentration/Value |

| PPARα Activation | Reporter Gene Assay | Rat Fao cells | Isopalmitic acid (BCFA) | Activation | - |

| Gene Expression (FASN) | Real-time RT-PCR | Hepatocyte cell line | iso-BCFAs | Decreased mRNA levels | - |

| Gene Expression (SCD1) | Real-time RT-PCR | Human Adipose Cells | iso- and anteiso-BCFAs | Decreased mRNA levels | - |

| Lipolysis | Glycerol Release Assay | Rat Adipocytes | Isobutyric acid (BCFA) | Inhibition of isoproterenol-stimulated lipolysis | 10 mM |

| Lipogenesis | De novo lipogenesis assay | Rat Adipocytes | Isobutyric acid (BCFA) | Inhibition | 10 mM |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the role of compounds like this compound in lipid metabolism.

Adipocyte Differentiation Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Figure 3: Workflow for 3T3-L1 adipocyte differentiation assay.

Materials:

-

3T3-L1 preadipocytes

-

Preadipocyte Growth Medium (e.g., DMEM with 10% calf serum)

-

Adipocyte Differentiation Medium: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/ml insulin.

-

Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/ml insulin.

-

Oil Red O staining solution

-

10% formalin

Procedure:

-

Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in Preadipocyte Growth Medium.

-

Two days post-confluence, replace the medium with Adipocyte Differentiation Medium containing the test compound (this compound) at various concentrations.

-

After 3 days, replace the medium with Adipocyte Maintenance Medium containing the test compound.

-

Continue to culture for an additional 7-11 days, replacing the medium every 2-3 days.

-

Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 10-30 minutes.

-

Wash with water and visualize lipid droplets under a microscope.

-

For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance.[9]

Adipocyte Lipolysis Assay

This protocol measures the release of glycerol from mature adipocytes as an indicator of lipolysis.[10][11]

Materials:

-

Mature 3T3-L1 adipocytes

-

Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

Isoproterenol (positive control)

-

Glycerol Assay Reagent

-

Glycerol Standard

Procedure:

-

Wash mature 3T3-L1 adipocytes with Assay Buffer.

-

Add fresh Assay Buffer containing the test compound (this compound) and/or isoproterenol.

-

Incubate for 1-3 hours at 37°C.

-

Collect the supernatant.

-

Add Glycerol Assay Reagent to the supernatant and standards.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the glycerol concentration based on the standard curve.[11]

Quantitative Analysis of this compound in Biological Samples

This protocol outlines the general steps for quantifying fatty acid methyl esters using Gas Chromatography-Mass Spectrometry (GC-MS).

Figure 4: General workflow for GC-MS analysis of fatty acid methyl esters.

Procedure:

-

Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch method (chloroform:methanol).

-

Transesterification: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). This is commonly achieved by heating the sample with a reagent like 14% boron trifluoride in methanol.

-

GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a capillary column.

-

The FAMEs are separated based on their volatility and interaction with the column's stationary phase.

-

The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

-

-

Quantification: Use an internal standard (a fatty acid not naturally present in the sample) to accurately quantify the concentration of this compound.[12][13][14]

Conclusion

While direct evidence for the role of this compound in lipid metabolism is still emerging, the extensive research on branched-chain fatty acids provides a strong foundation for its potential biological activities. It is plausible that this compound, like other BCFAs, can modulate key lipid metabolism pathways through the activation of PPARs and the regulation of SREBP-1c signaling. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound and further elucidate its therapeutic potential in the context of metabolic diseases. Further research is warranted to fully characterize the unique properties of this specific branched-chain fatty acid ester.

References

- 1. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ixcellsbiotech.com [ixcellsbiotech.com]

- 10. zen-bio.com [zen-bio.com]

- 11. abcam.com [abcam.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

Limited Research Available for Methyl 10-methylundecanoate: A Summary of Current Knowledge

Researchers, scientists, and drug development professionals should be aware that publicly available research on Methyl 10-methylundecanoate is sparse. The existing body of scientific literature primarily focuses on its role as a pheromone in specific insect species, with limited exploration into other potential applications. Consequently, the development of an in-depth technical guide with extensive quantitative data, detailed experimental protocols, and established signaling pathways is not feasible at this time.

Currently, the primary identified role of this compound is as a minor component of the male-produced aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus. It is also recognized as a pheromone for the palm weevil Rhynchophorus palmarum. Beyond its function in insect communication, there is a significant lack of research into its synthesis, chemical properties, and potential biological activities in other contexts.

Due to the scarcity of comprehensive studies, detailed quantitative data regarding its efficacy, toxicity, or other pharmacological metrics are not available. Similarly, established and validated experimental protocols for its use in broader research applications have not been published. The investigation of its potential signaling pathways and mechanisms of action in mammalian systems remains an unexplored area of research.

Therefore, the creation of detailed data tables, experimental methodologies, and complex signaling pathway diagrams as requested is not possible based on the current scientific landscape. Further foundational research is required to elucidate the fundamental properties and potential applications of this compound beyond its role as an insect pheromone.

Methodological & Application

Synthesis of Methyl 10-Methylundecanoate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 10-methylundecanoate, a saturated fatty acid ester. The synthesis is presented as a two-step process, commencing with the synthesis of the precursor, 10-methylundecanoic acid, followed by its esterification to the final product. This guide is intended for laboratory professionals in research and development, particularly in the fields of pharmaceuticals and specialty chemicals.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first stage focuses on the creation of the branched-chain carboxylic acid, 10-methylundecanoic acid, from a readily available starting material. The second stage involves the conversion of this acid to its corresponding methyl ester.